molecular formula C14H12N2O4 B8724260 N-(3-Methoxy-phenyl)-2-nitro-benzamide

N-(3-Methoxy-phenyl)-2-nitro-benzamide

Cat. No.: B8724260
M. Wt: 272.26 g/mol
InChI Key: LIVNTBCZAMASFU-UHFFFAOYSA-N
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Description

N-(3-Methoxy-phenyl)-2-nitro-benzamide is a benzamide derivative featuring a nitro group at the 2-position of the benzoyl ring and a 3-methoxyphenyl substituent on the amide nitrogen. The 3-methoxy group on the phenyl ring is an electron-donating substituent, which may influence electronic distribution, reactivity, and intermolecular interactions such as hydrogen bonding or π-stacking.

Properties

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

N-(3-methoxyphenyl)-2-nitrobenzamide

InChI

InChI=1S/C14H12N2O4/c1-20-11-6-4-5-10(9-11)15-14(17)12-7-2-3-8-13(12)16(18)19/h2-9H,1H3,(H,15,17)

InChI Key

LIVNTBCZAMASFU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxy-phenyl)-2-nitro-benzamide typically involves the reaction of 3-methoxyaniline with 2-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or chloroform
  • Temperature: Room temperature to 40°C
  • Reaction time: 2-4 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxy-phenyl)-2-nitro-benzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, sodium borohydride

    Substitution: Sodium methoxide, potassium tert-butoxide

    Hydrolysis: Hydrochloric acid, sodium hydroxide

Major Products Formed

    Reduction: N-(3-aminophenyl)-2-nitrobenzamide

    Substitution: Various substituted derivatives depending on the nucleophile used

    Hydrolysis: 3-methoxyaniline and 2-nitrobenzoic acid

Scientific Research Applications

N-(3-Methoxy-phenyl)-2-nitro-benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Methoxy-phenyl)-2-nitro-benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy group may also contribute to the compound’s binding affinity and specificity towards its targets. Detailed studies on the molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogues of N-(3-Methoxy-phenyl)-2-nitro-benzamide, highlighting substituent variations and their implications:

Compound Name Substituents on Benzamide Ring Substituents on N-Aryl Group Key Structural Features References
This compound 2-Nitro 3-Methoxy Hypothetical structure; expected to exhibit electronic effects from the 3-methoxy group (electron-donating) and steric/electronic effects from the 2-nitro group. N/A
N-(2-Methoxy-phenyl)-2-nitro-benzamide 2-Nitro 2-Methoxy Dihedral angle between aromatic rings: 28.9°; nitro group twisted 40.2° from the benzamide plane. Stabilized by N–H⋯O hydrogen bonding.
N-(2-Chloro-4-nitro-phenyl)-2-nitro-benzamide 2-Nitro 2-Chloro, 4-Nitro Electron-withdrawing substituents (Cl, NO₂) increase electrophilicity. Crystal structure stabilized by intermolecular interactions.
N-(2-Chloropyridin-3-yl)-2-nitro-benzamide 2-Nitro 2-Chloropyridin-3-yl Pyridine ring introduces heterocyclic character, altering electronic properties and potential bioactivity. Chlorine enhances lipophilicity.
N-(3-Chlorophenethyl)-4-nitrobenzamide 4-Nitro 3-Chlorophenethyl Phenethyl chain increases flexibility and potential membrane permeability. Nitro at 4-position may influence binding interactions.
N-(2-Methoxyphenyl)-2-hydroxy-5-methyl-3-nitro-benzamide 2-Hydroxy, 3-Nitro, 5-Methyl 2-Methoxy Additional hydroxy and methyl groups enhance hydrogen-bonding capacity and steric bulk. Methoxy at 2-position vs. 3 alters dihedral angles.

Key Structural and Electronic Differences

Substituent Position Effects :

  • Methoxy Group : In N-(2-Methoxy-phenyl)-2-nitro-benzamide , the 2-methoxy group results in a smaller dihedral angle (28.9°) between aromatic rings compared to hypothetical 3-methoxy derivatives. The 3-methoxy group in the target compound may lead to larger dihedral angles due to steric hindrance, affecting molecular planarity and crystal packing.
  • Nitro Group Orientation : The nitro group in N-(2-Methoxy-phenyl)-2-nitro-benzamide is twisted 40.2° from the benzamide plane, reducing conjugation . This twist is likely influenced by adjacent substituents and hydrogen-bonding interactions.

Hydrogen Bonding and Crystal Packing :

  • Compounds like N-(2-Methoxy-phenyl)-2-nitro-benzamide rely on N–H⋯O hydrogen bonds for crystal stabilization , whereas derivatives with hydroxy groups (e.g., 2-hydroxy-5-methyl-3-nitro-benzamide) exhibit additional O–H⋯O interactions . The absence of a hydroxy group in the target compound may limit such interactions.

In contrast, the 3-methoxy group in the target compound is electron-donating, which could deactivate the aromatic ring toward electrophilic attack.

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